N-(5-{2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
N-[5-({N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a bromophenyl group, a hydrazinecarbonyl group, and a thiadiazole ring
Preparation Methods
The synthesis of N-[5-({N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the condensation of 4-bromobenzaldehyde with hydrazinecarboxamide to form a hydrazone intermediate. This intermediate is then reacted with 2-amino-1,3,4-thiadiazole-5-carboxylic acid under specific reaction conditions to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
N-[5-({N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[5-({N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[5-({N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
N-[5-({N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE can be compared with other similar compounds, such as:
N-[(E)-(4-Bromophenyl)methylidene]-4-nitroaniline: This compound also contains a bromophenyl group and a hydrazinecarbonyl group but differs in the presence of a nitro group instead of a thiadiazole ring.
5-(4-Aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles: These compounds share the thiadiazole ring but differ in the substitution pattern on the phenyl ring.
The uniqueness of N-[5-({N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14BrN5O2S |
---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
N-[5-[2-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C18H14BrN5O2S/c19-14-8-6-12(7-9-14)11-20-22-15(25)10-16-23-24-18(27-16)21-17(26)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,22,25)(H,21,24,26)/b20-11+ |
InChI Key |
ATFGSQWVPKMLLX-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)N/N=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)NN=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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